molecular formula C10H15NOS B13052613 (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL

Cat. No.: B13052613
M. Wt: 197.30 g/mol
InChI Key: NPCXYJUMAXOZMY-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-(methylthio)benzaldehyde.

    Amination: The precursor undergoes a reductive amination reaction with an appropriate amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL: The enantiomer of the compound, with similar but distinct biological activities.

    2-(Methylthio)phenylalanine: A structurally related amino acid with different functional groups.

    2-(Methylthio)benzylamine: A simpler analog with a similar methylthio-substituted phenyl ring.

Uniqueness

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1S)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1

InChI Key

NPCXYJUMAXOZMY-OMNKOJBGSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1SC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1SC)N)O

Origin of Product

United States

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